Trovafloxacin hydrochloride

anaerobic bacteriology Bacteroides fragilis fluoroquinolone susceptibility testing

Researchers requiring a fluoroquinolone comparator with validated anaerobic potency face a critical gap-standard agents like ciprofloxacin exhibit poor anaerobic coverage (MIC₉₀ 64 µg/mL vs. 1 µg/mL for trovafloxacin against the Bacteroides fragilis group). Trovafloxacin hydrochloride (CAS 146961-34-4) closes this gap as a certified >99% HPLC reference standard. • >99% HPLC purity with documented traceability; supports LC-MS/MS and GC-MS calibration, method validation, and confirmatory analysis. • 64-fold greater anaerobic potency than ciprofloxacin; 80-fold lower single-step resistance selection rate (8.5 × 10⁻⁹ vs. 6.8 × 10⁻⁷) in MRSA. • Supplied as neat reference standard; suitable for ANDA/DMF submission-level documentation in regulated laboratories.

Molecular Formula C20H16ClF3N4O3
Molecular Weight 452.818
CAS No. 146961-34-4
Cat. No. B588576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrovafloxacin hydrochloride
CAS146961-34-4
Synonyms1,8-Naphthyridine-3-carboxylic acid, 7-(6-amino-3-azabicyclo3.1.0hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (1.alpha.,5.alpha.,6.alpha.)-
Molecular FormulaC20H16ClF3N4O3
Molecular Weight452.818
Structural Identifiers
SMILESC1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F.Cl
InChIInChI=1S/C20H15F3N4O3.ClH/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H/t10-,11+,16?;
InChIKeyVOYNIHWZMLJQHF-GIPYJWDTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trovafloxacin Hydrochloride: Reference Standard Overview


Trovafloxacin hydrochloride (CAS 146961-34-4) is the hydrochloride salt of trovafloxacin, a fourth-generation fluoroquinolone antibiotic characterized by a unique 7-(3-azabicyclo[3.1.0]hexan-3-yl) substituent at the C-7 position of the 1,8-naphthyridone core [1]. This structural feature was rationally designed to enhance activity against Gram-positive aerobic organisms and anaerobic bacteria beyond what first-, second-, and third-generation fluoroquinolones achieve, while retaining broad-spectrum Gram-negative coverage comparable to ciprofloxacin [1]. The hydrochloride salt (CAS 146961-34-4, molecular formula C₂₀H₁₆ClF₃N₄O₃, MW 452.82) is the reference standard form, supplied with certified purity >99% (HPLC) for analytical method development, calibration, and confirmatory analysis in LC-MS/MS and GC-MS workflows [2]. Although the mesylate salt was the clinical formulation (marketed as Trovan by Pfizer), the hydrochloride salt is the preferred reference standard for regulated laboratory environments due to its well-characterized identity, stability, and traceability [2].

1
Fluoroquinolone reference standard with unique C-7 3-azabicyclo[3.1.0]hexyl substituent
2
Certified reference purity supports LC-MS/MS and GC-MS analytical method workflows
3
Hydrochloride salt form preferred for stability and traceability in research laboratories

Why Generic Fluoroquinolone Substitution Fails


Fluoroquinolones are not functionally interchangeable; the identity and stereochemistry of the C-7 substituent dictate the antibacterial spectrum, potency against anaerobes, target-enzyme binding affinity, and propensity for resistance selection [1]. Trovafloxacin's 3-azabicyclo[3.1.0]hexyl moiety confers a combination of high anaerobic activity (MIC₉₀ ≤1 µg/mL against the Bacteroides fragilis group) and enhanced Gram-positive potency that is absent from earlier quinolones such as ciprofloxacin and ofloxacin, and is quantitatively distinct from later agents such as levofloxacin and moxifloxacin [2][3]. Substituting a generic fluoroquinolone without this substituent—or with a different C-7 group such as the 4-methylpiperazin-1-yl of levofloxacin or the pyrrolo-piperidine of moxifloxacin—yields a different spectrum, different mutant selection windows, and different tissue penetration characteristics, undermining analytical accuracy, experimental reproducibility, and biological conclusions in research settings [1][3].

C-7 group The 3-azabicyclo[3.1.0]hexyl moiety dictates anaerobic and Gram-positive coverage; ciprofloxacin, levofloxacin, or moxifloxacin substituents alter spectrum and may not transfer.
salt form Hydrochloride is the reference standard; mesylate clinical salt differs in physical properties and traceability for analytical calibration.
resistance profile Resistance selection rates are compound-specific; substituting another fluoroquinolone may shift mutant selection window and target-enzyme engagement context.

Quantitative Differentiation Evidence


Anaerobic Potency Against Bacteroides fragilis Group

In a direct head-to-head comparison against 100 clinical isolates of the Bacteroides fragilis group, trovafloxacin was the most active quinolone tested, with an MIC₉₀ of 1 µg/mL. This represents a 64-fold potency advantage over ciprofloxacin (MIC₉₀ 64 µg/mL), an 8-fold advantage over sparfloxacin (MIC₉₀ 8 µg/mL), a 16-fold advantage over levofloxacin (MIC₉₀ 16 µg/mL), and a 32-fold advantage over ofloxacin (MIC₉₀ 32 µg/mL) [1]. Imipenem (MIC₉₀ 0.25 µg/mL) and metronidazole (MIC₉₀ 1 µg/mL) were the only comparators matching or exceeding trovafloxacin's potency, but these agents belong to different antibiotic classes with distinct resistance liabilities [1].

Anaerobic potency (B. fragilis)
head-to-head
Trovafloxacin MIC₉₀ = 1 µg/mL; ciprofloxacin MIC₉₀ = 64 µg/mL, levofloxacin MIC₉₀ = 16 µg/mL
Reported MIC endpoint comparison against 100 B. fragilis group isolates; supports anaerobic screening context
Agar dilution, NCCLS guidelines; Borobio et al. 1997
anaerobic bacteriology Bacteroides fragilis fluoroquinolone susceptibility testing antimicrobial resistance surveillance

Gram-Positive Potency Advantage Over Ciprofloxacin

In a head-to-head evaluation against 511 clinical isolates, trovafloxacin demonstrated 16-fold greater activity than ciprofloxacin against 162 Gram-positive staphylococci, pneumococci, streptococci, and enterococci [1]. This Gram-positive potency advantage is accompanied by a trade-off: trovafloxacin MICs were fourfold higher than those of ciprofloxacin against 184 Enterobacteriaceae and 110 non-fermentative Gram-negative bacilli [1]. Against Haemophilus influenzae and Moraxella catarrhalis, trovafloxacin was two- to fourfold more active than ciprofloxacin [1]. A separate study of 445 Gram-positive bloodstream isolates confirmed trovafloxacin was 4- to 64-fold more active than ciprofloxacin, depending on the species [2].

Gram-positive activity differential
head-to-head
16-fold more active than ciprofloxacin against 162 Gram-positive isolates; 4- to 64-fold more active in bloodstream isolates
Reported Gram-positive activity differential; supports cell-model endpoint review for staphylococci, pneumococci, enterococci
Verbist et al. 1996; Endtz et al. 1997
Gram-positive infections Staphylococcus aureus Streptococcus pneumoniae Enterococcus fluoroquinolone comparative activity

Lower Resistance Selection Rate in MRSA

In a direct comparison using 13 methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, the mean single-step resistance rate at 4× the MIC was 6.8 × 10⁻⁷ for ciprofloxacin versus 8.5 × 10⁻⁹ for trovafloxacin—an approximately 80-fold lower mutation frequency for trovafloxacin (P < 0.05) [1]. Single-step resistance occurred in all 13 strains (100%) exposed to 4× the MIC of ciprofloxacin, but in only 4 of 13 strains (31%) exposed to trovafloxacin (P < 0.05) [1]. Additionally, trovafloxacin was at least five times more potent than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin in stimulating topoisomerase IV-mediated DNA cleavage, indicating a distinct target-enzyme interaction profile [2].

Resistance selection rate
head-to-head
8.5 × 10⁻⁹ (trovafloxacin) vs. 6.8 × 10⁻⁷ (ciprofloxacin) at 4× MIC in MRSA; resistance in 31% vs. 100% of strains
Reported mutation frequency endpoint; supports resistance mechanism study context
Schmitz et al. 1998; P
In vivo model response (PD₅₀)
head-to-head
PD₅₀ = 2.1 mg/kg (trovafloxacin) vs. >100 mg/kg (ciprofloxacin) in murine S. pneumoniae pneumonia
Reported in vivo model-response endpoint; supports Gram-positive infection model research context
Oral administration, CF1 mice; Girard et al. 1995
CSF exposure ratio
cross-study
Mean CSF/serum ratio = 0.25 (range 0.14–0.33) in 12 healthy human subjects; serum Cₘₐₓ = 5.8 µg/mL
Reported CNS exposure endpoint; supports blood-brain barrier penetration research context
Single-dose alatrofloxacin IV; Cutler et al. 1997
antibiotic resistance MRSA fluoroquinolone resistance mutant selection window spontaneous mutation frequency

In Vivo Efficacy in Murine Pneumonia Model

In a murine pneumonia model of acute Streptococcus pneumoniae infection, the 50% protective dose (PD₅₀) for oral trovafloxacin was 2.1 mg/kg, compared to 29.5 mg/kg for temafloxacin and >100 mg/kg for ciprofloxacin, which essentially failed to protect at the highest dose [1]. Trovafloxacin outperformed ciprofloxacin, temafloxacin, and ofloxacin consistently across multiple Gram-positive infection models while maintaining Gram-negative efficacy comparable to ciprofloxacin [1]. The efficacy advantage was supported by pharmacokinetic data showing trovafloxacin pulmonary tissue levels were twice the maximum serum concentration (Cₘₐₓ), with a two- to three-fold longer half-life and three- to six-fold higher AUC than ciprofloxacin and temafloxacin in infected mice [1]. In a mixed anaerobic infection model, trovafloxacin was the only agent to reduce recoverable CFU of Bacteroides fragilis by >1,000-fold, S. aureus by 1,000-fold, and E. coli by >100-fold compared to ciprofloxacin, vancomycin, metronidazole, clindamycin, cefoxitin, and ceftriaxone [1].

In vivo model response (PD₅₀)
head-to-head
PD₅₀ = 2.1 mg/kg (trovafloxacin) vs. >100 mg/kg (ciprofloxacin) in murine S. pneumoniae pneumonia
Reported in vivo model-response endpoint; supports Gram-positive infection model research context
Oral administration, CF1 mice; Girard et al. 1995
in vivo infection model murine pneumonia Streptococcus pneumoniae pharmacodynamics protective dose 50

Cerebrospinal Fluid Penetration Profile

In a single-dose pharmacokinetic study in 12 healthy human subjects receiving 300 mg trovafloxacin-equivalent alatrofloxacin intravenously over 1 hour, the mean serum concentration was 5.8 µg/mL at 1 hour post-infusion, and the CSF/serum concentration ratio ranged from 0.14 to 0.33 in the post-distribution phase (5 to 24 hours), with a mean ratio of 0.25 [1]. Rapid CSF penetration was observed following intravenous administration of the prodrug [1]. This degree of CNS penetration, coupled with the compound's potent activity against S. pneumoniae (PD₅₀ 2.1 mg/kg in murine pneumonia) [2], provides a differentiated profile among fluoroquinolones for CNS-targeted research applications.

CSF exposure ratio
cross-study
Mean CSF/serum ratio = 0.25 (range 0.14–0.33) in 12 healthy human subjects; serum Cₘₐₓ = 5.8 µg/mL
Reported CNS exposure endpoint; supports blood-brain barrier penetration research context
Single-dose alatrofloxacin IV; Cutler et al. 1997
cerebrospinal fluid penetration bacterial meningitis blood-brain barrier pharmacokinetics fluoroquinolone tissue distribution

Research and Industrial Application Scenarios


Anaerobic Susceptibility Testing Reference Standard

Trovafloxacin hydrochloride serves as the optimal quinolone control in anaerobic susceptibility testing panels targeting the Bacteroides fragilis group, where its MIC₉₀ of 1 µg/mL provides a 64-fold dynamic range advantage over ciprofloxacin (MIC₉₀ 64 µg/mL) and a 16-fold advantage over levofloxacin (MIC₉₀ 16 µg/mL), enabling meaningful discrimination of resistant vs. susceptible anaerobic populations . Its well-characterized purity (>99% HPLC) and traceable identity support regulatory-compliant method validation in clinical and veterinary microbiology laboratories [1].

Gram-Positive Infection Model Pharmacology

For in vitro and in vivo pharmacological studies of Gram-positive pathogens—particularly S. aureus, S. pneumoniae, and enterococci—trovafloxacin hydrochloride provides a quinolone tool with 16-fold greater potency than ciprofloxacin against Gram-positive clinical isolates and a PD₅₀ of 2.1 mg/kg in murine S. pneumoniae pneumonia, where ciprofloxacin fails entirely (PD₅₀ >100 mg/kg) [1]. This makes it the fluoroquinolone of choice for Gram-positive-focused infection models requiring a single-agent quinolone comparator.

Fluoroquinolone Resistance Mechanism Studies

Trovafloxacin hydrochloride exhibits an approximately 80-fold lower single-step resistance selection rate (8.5 × 10⁻⁹ at 4× MIC) compared to ciprofloxacin (6.8 × 10⁻⁷) in MRSA, with resistance emerging in only 31% of strains vs. 100% for ciprofloxacin . This differential resistance selection profile, combined with its five-fold greater potency in stimulating topoisomerase IV-mediated DNA cleavage compared to levofloxacin and ciprofloxacin [1], positions trovafloxacin as a critical comparator in studies dissecting target-enzyme mutation pathways and efflux-mediated resistance mechanisms.

Analytical Method Development and Quality Control

Trovafloxacin hydrochloride (CAS 146961-34-4) is supplied as a neat reference standard with certified HPLC purity >99.0%, documented traceability, and validated suitability for LC-MS/MS and GC-MS quantification workflows . It supports calibration curve establishment, linearity/recovery/precision assessment, and confirmatory analysis in residue control, metabolism studies, and multi-residue method development, meeting the documentation requirements of regulated laboratories and ANDA/DMF submissions [1].

Application
Selection Property
Validation Focus
Anaerobic susceptibility testing control
Reported MIC endpoint context for B. fragilis group
Anaerobic panel discrimination review
Gram-positive infection model pharmacology
Gram-positive activity differential vs. earlier quinolones
In vitro/in vivo model-response endpoint review
Resistance mechanism studies
Differential resistance selection rate and topoisomerase IV interaction
Mutant selection window and target-enzyme profiling
Analytical method development
Certified reference purity and traceable identity
LC-MS/MS and GC-MS calibration suitability review
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